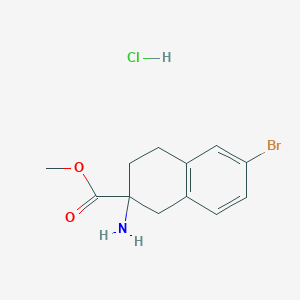

Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride

Description

Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS No. 1092449-07-4) is a bicyclic organic compound featuring a naphthalene backbone substituted with an amino group, a bromine atom at position 6, and a methyl ester moiety at position 2. Its hydrochloride salt form enhances solubility and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is marketed as a building block for organic synthesis, with suppliers like Ambeed, Inc. offering bulk quantities .

Properties

IUPAC Name |

methyl 2-amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12;/h2-3,6H,4-5,7,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAUKWYFEAMDJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC2=C(C1)C=CC(=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092449-07-4 | |

| Record name | methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe or intermediate in biological studies, particularly in the investigation of enzyme mechanisms and receptor binding.

Medicine: It may be used in the development of new drugs, especially those targeting diseases where brominated compounds or tetrahydronaphthalenes are relevant.

Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Substituent Variations: Bromine vs. Chlorine

The chloro analog, Methyl 2-amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS No. 1092449-06-3), shares the same core structure but replaces bromine with chlorine at position 4. This substitution significantly alters molecular weight and reactivity.

- Molecular Weight: Bromo derivative: 320.58 g/mol (C₁₂H₁₃BrNO₂·HCl) Chloro derivative: 276.08 g/mol (C₁₂H₁₃ClNO₂·HCl) .

- Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may lead to slower nucleophilic substitution reactions but higher stability in radical-mediated processes.

Functional Group Variations: Ester vs. Carboxylic Acid

The carboxylic acid derivative, 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride (CAS No. 1461714-77-1), lacks the methyl ester group, replacing it with a free carboxylic acid.

- Solubility : The ester form (target compound) is more lipophilic, favoring organic solvents, while the carboxylic acid derivative exhibits higher water solubility due to ionization .

- Synthetic Utility : The ester is preferred for reactions requiring steric protection of the carboxylate group, whereas the acid is used in coupling reactions (e.g., amide bond formation) .

Structural Analogues with Heterocyclic Modifications

Compounds like 2-Amino-6-bromo-3-ethylquinoline hydrochloride (CAS No. 1171580-64-5) and 2-Amino-6-bromo-3-methylquinoline (CAS No. 203506-01-8) feature quinoline backbones instead of tetrahydronaphthalene. These heterocyclic variants exhibit distinct electronic properties and binding affinities, often exploited in medicinal chemistry for targeting kinase enzymes .

Comparative Data Table

Biological Activity

Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS Number: 1092449-07-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 320.61 g/mol. The compound features a tetrahydronaphthalene framework with amino and bromo substituents that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies and molecular modeling approaches. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydronaphthalene compounds exhibit antimicrobial properties. For instance, certain analogs have shown efficacy against various bacterial strains and fungi.

- Enzyme Inhibition : The compound's structure suggests potential interactions with specific enzymes. Molecular docking studies have indicated that it may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

Antimicrobial Studies

A study evaluated the antimicrobial activity of related compounds, suggesting that structural modifications can enhance efficacy against pathogens. Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene derivatives were included in a broader screening of tetrahydronaphthalene analogs against Gram-positive and Gram-negative bacteria. Results indicated promising activity against Staphylococcus aureus and Escherichia coli.

Molecular Docking and Dynamics

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. The results from these studies demonstrate stable interactions with active sites of enzymes such as DNA gyrase and topoisomerases. The binding modes suggest that the bromo substituent enhances hydrophobic interactions critical for enzyme inhibition.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Active against S. aureus and E. coli | [Research Study] |

| Enzyme Inhibition | Inhibits DNA gyrase | [Molecular Docking Study] |

| Cytotoxicity | Moderate cytotoxic effects in vitro | [Cell Viability Assay] |

Case Studies

In one notable case study involving the synthesis and evaluation of related compounds, researchers found that modifications to the tetrahydronaphthalene structure resulted in enhanced biological activity. The introduction of different substituents at specific positions was correlated with increased potency against target pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.